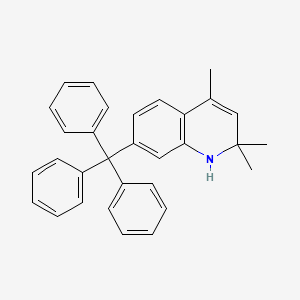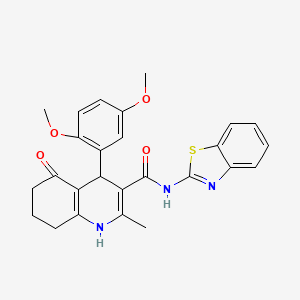![molecular formula C20H19ClN2O3 B11646666 Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11646666.png)
Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Amination: The amino group is introduced by reacting the chlorinated quinoline with 3-methoxyaniline under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, solvents like dichloromethane (CH2Cl2)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Quinoline N-oxides
- Amino-substituted quinolines
Uniqueness
Ethyl 7-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxyphenylamino group, and ester functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H19ClN2O3 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-4-(3-methoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-20(24)16-11-22-18-12(2)17(21)9-8-15(18)19(16)23-13-6-5-7-14(10-13)25-3/h5-11H,4H2,1-3H3,(H,22,23) |
Clave InChI |
TUTYFGBPZROCGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC(=CC=C3)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)

![3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11646615.png)
![2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11646617.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646619.png)
![methyl 5-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}-2-chlorobenzoate](/img/structure/B11646625.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide](/img/structure/B11646628.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646634.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11646636.png)

![Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane](/img/structure/B11646647.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11646654.png)
